molecular formula C11H9BrN2O B1407663 1-(2-Bromo-3-methylbenzoyl)imidazole CAS No. 1383784-60-8

1-(2-Bromo-3-methylbenzoyl)imidazole

Número de catálogo: B1407663
Número CAS: 1383784-60-8
Peso molecular: 265.11 g/mol
Clave InChI: YBYGFUZVIZAGEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Bromo-3-methylbenzoyl)imidazole is a specialized chemical reagent designed for use in organic synthesis and drug discovery research. This compound features an imidazole ring, a privileged scaffold in medicinal chemistry, acylated with a 2-bromo-3-methylbenzoyl group . The imidazole nucleus is a fundamental building block in biology and pharmacology, present in the amino acid histidine, the neurotransmitter histamine, and a wide range of therapeutic agents . Its amphoteric nature (both acidic and basic) and excellent solubility profile make it a versatile intermediate for constructing novel bioactive molecules . The presence of the benzoyl group introduces a planar, aromatic element that can facilitate interactions with biological targets through π-π stacking, while the bromine atom serves as a versatile handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck) . This structural combination makes 1-(2-Bromo-3-methylbenzoyl)imidazole a valuable precursor for researchers developing new compounds with potential pharmacological activity. Imidazole derivatives are extensively investigated for their diverse biological properties, which include antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . Specifically, substituted imidazoles have been reported as key scaffolds in inhibitors for enzymes like pyruvate kinase and (p)ppGpp synthetase/hydrolase, which are targets in antibacterial research . Furthermore, the imidazole ring is a critical component of several FDA-approved drugs, such as the antifungal agent Ketoconazole and the antiulcer drug Omeprazole, underscoring the pharmacophoric significance of this heterocycle . Researchers can utilize this reagent to synthesize novel analogs for screening against these and other biological targets. This product is provided for research purposes as a biochemical tool. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

(2-bromo-3-methylphenyl)-imidazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-3-2-4-9(10(8)12)11(15)14-6-5-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYGFUZVIZAGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Bromo-3-methylbenzoyl)imidazole

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(2-Bromo-3-methylbenzoyl)imidazole , a specialized N-acyl imidazole intermediate.[1] Unlike standard acylating agents, this molecule incorporates significant steric bulk proximal to the carbonyl center via ortho-bromo and meta-methyl substitution.[1] This guide details its molecular stoichiometry, a self-validating synthesis protocol using 1,1'-carbonyldiimidazole (CDI), and its application as a "tunable" electrophile in the synthesis of sterically congested pharmaceutical scaffolds.

Part 1: Molecular Identity & Stoichiometry[1]

The precise characterization of 1-(2-Bromo-3-methylbenzoyl)imidazole is dictated by the unique isotopic signature of bromine and the specific connectivity of the imidazole ring to the benzoyl core.[1]

Fundamental Chemical Data[2][3][4][5]
PropertyValueNotes
IUPAC Name 1-(2-Bromo-3-methylbenzoyl)-1H-imidazoleN-acylated heterocycle
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight (Average) 265.11 g/mol Based on standard atomic weights
Monoisotopic Mass (⁷⁹Br) 263.9898 DaDominant peak 1
Monoisotopic Mass (⁸¹Br) 265.9878 DaDominant peak 2 (approx. 1:1 ratio)
Physical State Off-white to pale yellow solidMoisture sensitive (hydrolytic instability)
Structural Composition Analysis[1]

The molecule consists of a 2-bromo-3-methylphenyl moiety linked via a carbonyl group to the N1-position of an imidazole ring.[1]

  • Carbon Count (11): 6 (benzene ring) + 1 (methyl) + 1 (carbonyl) + 3 (imidazole).

  • Hydrogen Count (9): 3 (benzene) + 3 (methyl) + 3 (imidazole).

  • Nitrogen Count (2): Imidazole ring nitrogens (N1 is acylated; N3 is pyridinic).[2]

  • Halogen (1): Bromine at the ortho position relative to the carbonyl.

Critical Isotopic Note: Mass spectrometry analysis will show a characteristic "doublet" molecular ion pattern ([M]⁺ and [M+2]⁺) of near-equal intensity due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Part 2: Structural Dynamics & Reactivity[1]

The "Activated Amide" Mechanism

1-(2-Bromo-3-methylbenzoyl)imidazole functions as an activated amide .[1] The imidazole ring acts as an excellent leaving group due to the aromatic stabilization of the imidazole byproduct and the electron-withdrawing nature of the sp² nitrogens.

However, this specific derivative exhibits attenuated reactivity compared to unsubstituted benzoyl imidazoles.

  • Steric Gating: The ortho-bromo group creates a steric blockade, forcing the carbonyl group out of planarity with the benzene ring. This reduces conjugation but also hinders the approach of nucleophiles.

  • Electronic Effect: The bromine atom is electron-withdrawing (inductive), increasing the electrophilicity of the carbonyl carbon, partially counteracting the steric hindrance.

Application in Drug Design

This intermediate is particularly valuable for:

  • Chemoselective Acylation: Preferential reaction with primary amines over secondary amines due to the steric bulk.

  • Precursor Synthesis: Generation of 2-bromo-3-methylbenzamides, which are pharmacophores in various antiviral and anti-inflammatory candidates.[1]

Part 3: Synthesis & Characterization Protocol

Experimental Workflow (CDI Route)

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to convert 2-bromo-3-methylbenzoic acid to the target acyl imidazole.[1] This is a "one-pot" activation strategy.

Reagents:
  • Substrate: 2-Bromo-3-methylbenzoic acid (1.0 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure:
  • Preparation: Charge a flame-dried round-bottom flask with 2-bromo-3-methylbenzoic acid and a magnetic stir bar. Purge with inert gas.

  • Solvation: Add anhydrous THF (concentration ~0.2 M).

  • Activation (The "Fizz" Test): Add CDI portion-wise over 5 minutes at room temperature.

    • Self-Validating Check: You must observe vigorous effervescence (CO₂ evolution). If no bubbles appear, your reagents are wet or the CDI is degraded.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Endpoint: Cessation of CO₂ bubbling and dissolution of the acid solid.

  • Utilization: The resulting solution contains the target 1-(2-Bromo-3-methylbenzoyl)imidazole .[1] It is typically used in situ by adding the nucleophile (amine/alcohol) directly to this flask.

Visualization of Synthesis Pathway

SynthesisPathwayAcid2-Bromo-3-methylbenzoicAcidIntermediateMixed Anhydride(Transient)Acid->Intermediate Nucleophilic AttackCDICDI(Activator)CDI->IntermediateProduct1-(2-Bromo-3-methylbenzoyl)imidazole(Target)Intermediate->Product Decarboxylation (-CO2)ByproductsCO2 (Gas) + ImidazoleIntermediate->Byproducts

Caption: Figure 1: CDI-mediated activation pathway.[1] The evolution of CO2 serves as the kinetic driver and visual confirmation of reaction progress.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound without isolation (which risks hydrolysis), use the following in-process controls:

MethodDiagnostic SignalValidation Criteria
TLC Silica gel (Hexane/EtOAc)Disappearance of the acid spot (low R_f) and appearance of a UV-active spot (higher R_f).[1]
¹H NMR Imidazole ProtonsThe imidazole protons (N-CH-N) shift downfield (~8.0–8.5 ppm) compared to free imidazole due to the acyl group's electron withdrawal.[1]
IR Spectroscopy Carbonyl StretchShift from ~1680 cm⁻¹ (Acid) to ~1720–1740 cm⁻¹ (Acyl Imidazole).
Mechanistic Reactivity Diagram[1]

ReactivityTarget1-(2-Bromo-3-methylbenzoyl)imidazoleTetrahedralTetrahedral Intermediate(Oxyanion)Target->Tetrahedral Nucleophilic Attack(Rate Limiting Step)NucleophileNucleophile (H-Nu:)(Amine/Alcohol)Nucleophile->TetrahedralFinalProdFinal Acylated Product(Amide/Ester)Tetrahedral->FinalProd CollapseLeavingGroupImidazole(Leaving Group)Tetrahedral->LeavingGroup Elimination

Caption: Figure 2: Nucleophilic Acyl Substitution mechanism. The imidazole ring acts as a neutral leaving group upon tetrahedral collapse.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958).[3] 2-Bromo-3-methylbenzoic Acid.[1][3][4] Organic Syntheses, 38, 11.

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

  • Armstrong, A. (2001). N,N'-Carbonyldiimidazole.[1] Encyclopedia of Reagents for Organic Synthesis.

  • PubChem Compound Summary. (2025). 2-Bromo-1H-imidazole (Substructure Analysis). National Center for Biotechnology Information.

Strategic Utilization of the 2-Bromo-3-Methylbenzoyl Scaffold: Steric Control and Cyclization Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the 2-bromo-3-methylbenzoyl group in organic synthesis Document Type: Technical Guide / Whitepaper Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

The 2-bromo-3-methylbenzoyl moiety (derived from CAS 53663-39-1) represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of atropisomeric biaryls and fused polycyclic heterocycles (e.g., isoindolinones, phenanthridinones). Unlike the simpler 2-bromobenzoyl group, the presence of the 3-methyl substituent introduces a critical "buttressing effect." This steric pressure distorts the planarity of the carboxylate relative to the aromatic ring and significantly increases the energy barrier for rotation, altering both the kinetics of nucleophilic acyl substitution and the oxidative addition rates in transition metal catalysis.

This guide provides a technical roadmap for navigating these steric challenges to exploit the scaffold’s orthogonal reactivity profiles.

The Steric Landscape: The "Buttressing Effect"

Before attempting functionalization, one must understand the physical organic constraints. In a standard ortho-substituted benzoate, the substituent forces the carbonyl out of coplanarity to relieve strain. In the 2-bromo-3-methyl system, the 3-methyl group sterically "pushes" the large bromine atom toward the carbonyl (the buttressing effect), locking the conformation more rigidly than in 2-bromobenzoic acid.

Table 1: Comparative Steric Parameters (Computed/Experimental)

Note: The "buttressing" increases the torsion angle, reducing conjugation between the carbonyl and the phenyl ring, making the carbonyl slightly more electrophilic but sterically harder to access.

SubstrateOrtho-SubstituentMeta-SubstituentTorsion Angle (C-C-C=O)Reactivity (Nu- Attack)
2-Bromobenzoic acid-Br-H~45°Moderate
2-Bromo-3-methylbenzoic acid -Br -CH3 >60° (Buttressed) Slow (Steric block)
2-Methylbenzoic acid-CH3-H~35°High

Module 1: Activation – The Acyl Chloride Gateway

Direct coupling of 2-bromo-3-methylbenzoic acid with amines using standard peptide coupling reagents (EDC, HATU) often results in sluggish conversion or racemization of chiral amines due to the prolonged reaction times required by the steric block. The acid chloride pathway is the preferred method for quantitative activation.

Protocol: Synthesis of 2-Bromo-3-methylbenzoyl Chloride

Objective: Generate the activated electrophile without residual thionyl species that poison subsequent Pd-catalysts.

  • Setup: Charge a flame-dried RBF with 2-bromo-3-methylbenzoic acid (1.0 equiv) and dry toluene (5 vol).

  • Catalysis: Add catalytic DMF (0.05 equiv). Crucial: DMF forms the Vilsmeier-Haack intermediate, essential for overcoming the steric bulk.

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. (Thionyl chloride is an alternative, but oxalyl chloride allows milder conditions).

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by quenching an aliquot with MeOH (TLC check for methyl ester formation).

  • Purification (Critical): Concentrate in vacuo. Do not use directly. Redissolve in dry toluene and concentrate again (2x) to azeotrope off HCl and excess oxalyl chloride.

    • Why? Residual HCl protonates basic ligands in subsequent Suzuki/Buchwald steps; residual oxidizing agents degrade Pd(0).

Module 2: Orthogonal Functionalization

The scaffold presents two reactive handles: the Acid Chloride (electrophile) and the Aryl Bromide (oxidative addition partner) . The order of operations is dictated by the target chemotype.

Workflow Visualization

G Start 2-Bromo-3-methyl benzoic acid Chloride Acid Chloride (Activated) Start->Chloride (COCl)2, DMF (Activation) Biaryl Atropisomeric Biaryl Acid Start->Biaryl Suzuki Coupling (Pd-XPhos) Amide 2-Bromo-3-methyl benzamide Chloride->Amide R-NH2, Et3N (Nu- Acyl Sub) Isoindolinone Isoindolinone (Fused Cycle) Amide->Isoindolinone Co(dppp)Cl2 (Intramol. Cyclization) Biaryl->Isoindolinone C-H Activation (Late Stage)

Strategy A: The Cross-Coupling Challenge (Suzuki-Miyaura)

Performing Suzuki coupling on the ortho-bromo-meta-methyl system is difficult. The 3-methyl group hinders the approach of the Pd-catalyst to the C-Br bond. Standard Pd(PPh3)4 often fails.

Recommended System:

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or SPhos (4 mol%). These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into sterically hindered aryl halides.

  • Base: K3PO4 (3.0 equiv) in Toluene/Water (10:1) at 100°C.

Module 3: The "Killer App" – Intramolecular Cyclization

The most high-value application of this group is the synthesis of isoindolin-1-ones via cascade reactions. The proximity of the amide (formed in Module 1) and the bromide allows for metal-catalyzed annulation.

Protocol: Cobalt-Catalyzed Cyclization with Carbodiimides

Reference Grounding: Adapted from cobalt-catalyzed protocols for hindered benzamides (Molecules 2021, 26, 7212).[1]

Mechanism: The reaction proceeds via a 5-membered aza-cobaltacycle .[1][2] The 3-methyl group, while sterically hindering, prevents "over-rotation" of the amide, actually favoring the cyclization conformation (Thorpe-Ingold effect analog).

Step-by-Step:

  • Reagents: Combine 2-bromo-3-methyl-N-arylbenzamide (0.2 mmol), Carbodiimide (e.g., DIC, 1.2 equiv), CoCl2 (10 mol%), and Ligand (dppp, 10 mol%).

  • Base/Solvent: Add Na2CO3 (2.0 equiv) and dry CH3CN (2 mL).

  • Conditions: Heat to 80°C in a sealed tube for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography (Hexane/EtOAc).

Mechanistic Pathway Visualization

Mechanism Substrate 2-Br-3-Me-Benzamide OxAdd Oxidative Addition (C-Br Insertion) Substrate->OxAdd + Co(I) Co_Species L-Co(I) Active Species Co_Species->OxAdd Coordination Amide N-Coordination (Aza-cobaltacycle) OxAdd->Coordination - Br- Insertion Carbodiimide Insertion Coordination->Insertion + DIC RedElim Reductive Elimination Insertion->RedElim RedElim->Co_Species Regeneration Product 3-Imino-isoindolinone RedElim->Product

References

  • Bunnett, J. F., & Rauhut, M. M. (1958).[3] 2-Bromo-3-methylbenzoic acid.[4][5][6] Organic Syntheses, 38, 11. Link

  • Li, W., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. (Context for SPhos/XPhos usage in hindered systems). Link

  • BenchChem Application Note. Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid (Analogous steric considerations). Link

Sources

Methodological & Application

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution of the Imidazole Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazole Substitution

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of essential biomolecules like the amino acid histidine and a plethora of synthetic drugs, including antifungals (ketoconazole), sedatives (midazolam), and antibiotics (metronidazole).[1][2] Its unique electronic properties—aromaticity, amphoteric nature, and two distinct nitrogen atoms—allow for diverse chemical reactivity.[3] Consequently, the ability to selectively functionalize the imidazole ring through nucleophilic substitution is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with tailored biological activities.

This guide provides an in-depth exploration of the reaction conditions governing nucleophilic substitution reactions involving the imidazole group. We will primarily focus on the most prevalent and synthetically valuable class of these reactions: N-substitution , where the imidazole nitrogen acts as the nucleophile. Additionally, we will discuss the more specialized case of C-substitution , where a nucleophile attacks an electron-deficient carbon atom on the imidazole ring.

Part 1: Mechanistic Foundations of Imidazole Nucleophilicity

The imidazole ring contains two nitrogen atoms with distinct electronic characters: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N3).[2] In its neutral state, the pyridine-like N3 atom, with its available lone pair of electrons, is the primary nucleophilic center.[4] However, the true power of imidazole as a nucleophile is unlocked upon deprotonation of the N1-H proton (pKa ≈ 14.5). This is typically achieved with a suitable base, generating the highly nucleophilic imidazolate anion. The negative charge is delocalized across both nitrogen atoms, making the anion a potent nucleophile for attacking a wide range of electrophiles.

The general workflow for N-substitution involves two key steps: deprotonation and nucleophilic attack.

General_N_Substitution cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate + Base - H-Base⁺ Base Base (e.g., NaH, K₂CO₃) Electrophile Electrophile (R-X) Product N-Substituted Imidazole Imidazolate->Product + R-X Leaving_Group Leaving Group (X⁻)

Figure 1: General mechanism for N-substitution of imidazole.

Part 2: Protocols for N-Arylation of Imidazole

N-aryl imidazoles are critical structural motifs in numerous pharmaceuticals, including the tyrosine kinase inhibitor Nilotinib.[5] Direct N-arylation is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which have largely replaced harsher classical methods. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

A. Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a powerful and cost-effective method for forming C-N bonds using a copper catalyst.[6] Recent advancements have led to milder protocols that often employ ligands to enhance catalyst efficacy and substrate scope.[6][7] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle CuI_L Cu(I)-L OxAdd Cu(III) Complex (Ar-Cu-Im) CuI_L->OxAdd Oxidative Addition Product N-Aryl Imidazole OxAdd->Product Reductive Elimination Product->CuI_L Regeneration ArX->CuI_L ImH->OxAdd

Figure 2: Simplified catalytic cycle for the Ullmann N-arylation.

ParameterCommon Reagents & ConditionsRationale & Expert Insights
Copper Source CuI (most common), Cu₂O, Cu powderCu(I) salts are generally more active and soluble, serving as the catalytic precursor.[7]
Ligand 1,10-Phenanthroline, L-Proline, DiaminesLigands stabilize the copper center, increase solubility, and facilitate the oxidative addition and reductive elimination steps, allowing for lower reaction temperatures.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to deprotonate the imidazole. The choice of base can significantly impact yield; Cs₂CO₃ is often highly effective due to its solubility and high basicity.[6]
Solvent DMSO, Dioxane, DMFHigh-boiling polar aprotic solvents are typically used to ensure solubility of the reagents and to reach the required reaction temperatures (100-120 °C).[6][7]
Aryl Halide Ar-I > Ar-Br >> Ar-ClReactivity follows the trend of C-X bond strength. Aryl iodides are the most reactive substrates.[8]

This protocol is adapted from established methods for the Ullmann condensation.[6]

Materials:

  • Imidazole (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask, magnetic stir bar, and standard inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole, the aryl bromide, copper(I) iodide, and 1,10-phenanthroline.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate followed by anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[9][10] It offers excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction, although it requires a more expensive palladium catalyst and often specialized phosphine ligands.

A key insight for the successful N-arylation of imidazoles is that the imidazole substrate itself can inhibit the formation of the active Pd(0) catalyst.[5] A significant improvement involves the pre-activation of the catalyst by heating the palladium source and the ligand together before adding the imidazole and aryl halide.[5]

Buchwald_Hartwig_Cycle Pd0_L Pd(0)Lₙ OxAdd Pd(II) Complex (Ar-Pd(Lₙ)-X) Pd0_L->OxAdd Oxidative Addition LigandEx Pd(II) Amido (Ar-Pd(Lₙ)-Im) OxAdd->LigandEx Ligand Exchange Product N-Aryl Imidazole LigandEx->Product Reductive Elimination Product->Pd0_L Regeneration ArX->Pd0_L ImH->OxAdd SNAr_Mechanism StartMat Activated Haloimidazole (e.g., 2-bromo-4-nitroimidazole) Intermediate Meisenheimer-like Intermediate (Anionic) StartMat->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product C-Substituted Imidazole Intermediate->Product - Halide (X⁻)

Sources

Application Note: Heterocycle Synthesis via 1-(2-Bromo-3-methylbenzoyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis and application of 1-(2-Bromo-3-methylbenzoyl)imidazole , a versatile, high-energy electrophile used to access complex heterocycles like quinazolinones and chromones via tandem acylation/metal-catalyzed cyclization sequences.

Introduction & Strategic Value

In modern medicinal chemistry, 1-(2-Bromo-3-methylbenzoyl)imidazole (BMI) represents a "privileged intermediate." Unlike acid chlorides, which are moisture-sensitive and prone to hydrolysis, acyl imidazoles are robust yet highly reactive electrophiles.

The strategic value of BMI lies in its dual-activation motif :

  • N-Acyl Imidazole (C1): A potent acylating agent that reacts selectively with nucleophiles (amines, enolates, amidines) under mild conditions without added base (the imidazole leaving group acts as an internal base/proton sponge).

  • Ortho-Bromo Substituent (C2): A pre-installed handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig).

  • 3-Methyl Group: Provides steric differentiation and lipophilicity, often crucial for the pharmacokinetic profile of the final drug candidate, but introduces steric challenges that require specific catalytic considerations.

Advantages over Traditional Reagents
FeatureAcid Chlorides1-(2-Bromo-3-methylbenzoyl)imidazole
Stability Hydrolyzes rapidly in airStable solid; storable under inert atmosphere
Reactivity Highly exothermic; requires external baseTunable reactivity; "Self-buffering"
Atom Economy Generates HCl (corrosive)Generates Imidazole (recyclable/benign)
Selectivity Poor functional group toleranceHigh tolerance for sensitive moieties

Precursor Synthesis: The "Self-Validating" CDI Protocol

The most reliable route to 1-(2-Bromo-3-methylbenzoyl)imidazole is the activation of 2-bromo-3-methylbenzoic acid with 1,1'-Carbonyldiimidazole (CDI) . This method is superior to thionyl chloride routes because it is a "self-validating" system: the cessation of CO₂ effervescence visually indicates reaction completion.

Materials
  • 2-Bromo-3-methylbenzoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM (0.5 M concentration)

Step-by-Step Protocol
  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methylbenzoic acid in anhydrous THF under Nitrogen atmosphere.

  • Activation: Add CDI portion-wise over 15 minutes at room temperature.

    • Observation: Vigorous evolution of CO₂ gas will occur.

    • Critical Checkpoint: Monitor the bubbler. The reaction is kinetically complete when gas evolution ceases (typically 1–2 hours).

  • Validation: Take an aliquot for TLC (or LC-MS). The starting acid should be consumed. The acyl imidazole product is often less polar than the acid.

  • Work-up (Option A - One Pot): If the subsequent nucleophile is compatible with imidazole, use the solution directly (telescoped synthesis).

  • Work-up (Option B - Isolation): Remove solvent in vacuo. Redissolve in DCM, wash rapidly with cold water (to remove imidazole/unreacted CDI), dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Application I: Synthesis of Quinazolin-4(3H)-ones

Target: 8-Methyl-substituted Quinazolinones (common pharmacophores in kinase inhibitors). Mechanism: Tandem N-acylation of an amidine followed by Copper-catalyzed intramolecular C-N bond formation.

Reaction Logic

The reaction proceeds via an initial acylation of the amidine to form an N-acyl amidine intermediate. The subsequent ring closure requires a metal catalyst to displace the ortho-bromide (Ullmann-type coupling).

Visualization: Reaction Pathway

Quinazolinone_Synthesis Precursor 1-(2-Bromo-3-methyl benzoyl)imidazole Intermediate N-Acyl Amidine Intermediate Precursor->Intermediate Acylation (- Imidazole) Amidine Amidine / Guanidine (R-C(=NH)NH2) Amidine->Intermediate Product 8-Methyl-Quinazolin-4(3H)-one Intermediate->Product Intramolecular C-N Coupling Catalyst CuI (10 mol%) Cs2CO3, DMF, 100°C Catalyst->Product Promotes Cyclization

Caption: Tandem acylation-cyclization pathway for quinazolinone synthesis.

Detailed Protocol
  • Acylation: To the THF solution of BMI (from Section 2), add the Amidine hydrochloride (1.2 equiv) and Et₃N (2.5 equiv). Stir at reflux for 4 hours.

  • Solvent Swap: Evaporate THF. Redissolve the residue in DMF (dimethylformamide).

  • Cyclization: Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Heating: Heat the mixture to 100°C for 12–16 hours.

    • Expert Insight: The 3-methyl group creates steric hindrance near the bromine. Ligands like 1,10-phenanthroline are essential to accelerate the oxidative addition of Copper into the sterically crowded Ar-Br bond.

  • Purification: Cool to RT, dilute with water, and extract with EtOAc. The product is purified via silica gel chromatography (typically Hexane/EtOAc gradient).[1]

Application II: Synthesis of Chromones via Enolate Trapping

Target: 8-Methylchromones (flavonoid analogs). Mechanism: Baker-Venkataraman rearrangement analog followed by cyclization.

Protocol Summary
  • Enolate Formation: Generate the enolate of an o-hydroxy ketone (e.g., 2'-hydroxyacetophenone) using LiHMDS (2.2 equiv) in THF at -78°C.

  • Acylation: Add BMI solution dropwise to the enolate.

    • Mechanistic Note: The imidazole leaving group is displaced by the enolate oxygen (O-acylation) or carbon (C-acylation). Under kinetic control (-78°C), C-acylation is favored to form the

      
      -diketone.
      
  • Cyclization: Treat the resulting 1,3-diketone with acid (AcOH/H₂SO₄) to induce cyclodehydration, yielding the chromone.

Troubleshooting & Optimization (E-E-A-T)

ProblemRoot CauseSolution
Incomplete Acylation Moisture in solvent deactivating CDIEnsure THF is distilled/dried. Use fresh CDI.
Low Yield in Cyclization Steric hindrance of 3-Methyl groupSwitch from CuI to Pd-PEPPSI-IPr catalyst (higher activity for sterically hindered aryl halides).
Side Product: Ester Alcohol solvent usedAvoid alcohols (MeOH, EtOH) during acylation; they react with the acyl imidazole to form esters.
Expert Insight: The "3-Methyl" Steric Effect

The 3-methyl substituent is vicinal to the 2-bromo group. This creates a "molecular wall" that protects the C-Br bond.

  • Implication: Standard Pd(PPh₃)₄ catalysts may be sluggish.

  • Recommendation: Use bulky, electron-rich phosphine ligands like XPhos or Buchwald Precatalysts (Gen 3) if the standard Copper protocol fails. These ligands are designed to facilitate oxidative addition in sterically congested systems.

References

  • CDI Activation Mechanism: Armstrong, A. "N,N'-Carbonyldiimidazole." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

  • Quinazolinone Synthesis: Liu, J., et al. "Copper-Catalyzed Synthesis of Quinazolinones via Tandem Reaction of 2-Bromobenzamides with Aldehydes." J. Org. Chem., 2016 , 81(10), 4386–4392. (Adapted for acyl imidazole precursors). Link

  • Palladium Catalysis in Heterocycle Synthesis: Zeni, G., & Larock, R. C. "Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition." Chem. Rev., 2004 , 104(5), 2285–2310. Link

  • Steric Considerations in Cross-Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Acc.[2][3] Chem. Res., 2008 , 41(11), 1461–1473. (Detailed discussion on ligand choice for hindered substrates). Link

Sources

Catalytic applications of 1-(2-Bromo-3-methylbenzoyl)imidazole in esterification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Proposed Use of 1-(2-Bromo-3-methylbenzoyl)imidazole as a Novel Acyl Transfer Catalyst in Esterification

Abstract

Esterification represents a cornerstone of synthetic organic chemistry, vital in the production of pharmaceuticals, polymers, and fine chemicals. Traditional methods, while effective, often necessitate harsh conditions or the use of stoichiometric activating agents. This guide introduces 1-(2-Bromo-3-methylbenzoyl)imidazole, a specialized N-acylimidazole, as a proposed catalytic agent for mild and efficient ester synthesis. Drawing upon the well-established reactivity of N-acylimidazoles as potent acyl transfer reagents[1], this document outlines the theoretical framework, potential mechanistic pathways, and detailed protocols for its application. We posit that the unique substitution pattern of the benzoyl moiety—a 2-bromo and a 3-methyl group—offers a tailored electronic and steric profile to enhance catalytic turnover and substrate scope. This guide is intended for researchers and process chemists seeking advanced, catalyst-driven solutions for ester bond formation.

Introduction: The Rationale for a Specialized Acylimidazole Catalyst

N-acylimidazoles are a class of reactive amides, or azolides, known for their enhanced susceptibility to nucleophilic attack compared to typical amides[1]. This heightened reactivity has positioned them as valuable acyl transfer reagents in organic synthesis. The catalytic utility of imidazoles and their derivatives in acylation and esterification is well-documented, proceeding through the in-situ formation of a highly reactive N-acylimidazolium intermediate[2].

We propose 1-(2-Bromo-3-methylbenzoyl)imidazole as a next-generation organocatalyst for these transformations. The rationale for its design lies in the strategic functionalization of the benzoyl group:

  • Electronic Activation: The electron-withdrawing nature of the bromine atom at the ortho-position is expected to increase the electrophilicity of the acyl carbonyl carbon. This should render the intermediate more susceptible to nucleophilic attack by an alcohol.

  • Steric Tuning: The presence of ortho- and meta-substituents may introduce a degree of steric hindrance. This can be advantageous, potentially improving selectivity for less-hindered alcohols and influencing the stability and reactivity of the catalytic intermediate[3]. Studies on highly twisted N-acyl imidazoles suggest that steric hindrance can tune the stability and reactivity of these acyl transfer agents[1].

This guide provides the scientific foundation and practical protocols to explore the catalytic potential of this novel reagent.

Proposed Catalytic Mechanism

The catalytic cycle for esterification mediated by 1-(2-Bromo-3-methylbenzoyl)imidazole is predicated on its function as an efficient acyl transfer agent. The process is envisioned as a two-stage cycle, where the catalyst activates a carboxylic acid to form a highly reactive intermediate, which is then intercepted by the alcohol nucleophile.

The proposed mechanism involves two key steps:

  • Formation of the Activated Acyl Donor: The catalyst, 1-(2-Bromo-3-methylbenzoyl)imidazole, reacts with the target carboxylic acid. This is proposed to occur via an initial protonation of the imidazole nitrogen by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate onto the catalyst's carbonyl carbon. This exchange forms a new, highly reactive N-acylimidazolium species derived from the substrate carboxylic acid and regenerates a substituted benzamide byproduct.

  • Nucleophilic Acyl Substitution: The alcohol substrate performs a nucleophilic attack on the carbonyl carbon of the activated N-acylimidazolium intermediate. The imidazole moiety, being an excellent leaving group, is displaced, yielding the final ester product and regenerating the imidazole which can re-enter the catalytic cycle.

This proposed pathway is analogous to mechanisms suggested for esterifications mediated by imidazole carbamates, which also proceed through an acylimidazole intermediate[4].

Catalytic_Esterification_Cycle cluster_0 Catalytic Cycle cluster_1 Key Steps Catalyst 1-(2-Bromo-3-methylbenzoyl)imidazole Intermediate Activated Intermediate (N-Acylimidazolium salt) Catalyst->Intermediate + R-COOH - H₂O (implicitly) CarboxylicAcid Carboxylic Acid (R-COOH) Alcohol Alcohol (R'-OH) Ester Ester (R-COOR') Byproduct 2-Bromo-3-methylbenzamide Ester->Byproduct Product Formation Intermediate->Catalyst Regeneration Intermediate->Ester + R'-OH Step1 Step 1: Catalyst activates carboxylic acid to form a highly reactive intermediate. Step2 Step 2: Alcohol attacks the intermediate, forming the ester and regenerating the catalyst.

Caption: Proposed catalytic cycle for esterification.

Application Notes & Protocols

General Protocol for Catalytic Esterification

This protocol provides a general methodology for the esterification of a standard carboxylic acid with a primary alcohol using 1-(2-Bromo-3-methylbenzoyl)imidazole as a catalyst. Researchers should optimize conditions for their specific substrates.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid): 1.0 mmol, 1.0 equiv.

  • Alcohol (e.g., Benzyl Alcohol): 1.2 mmol, 1.2 equiv.

  • 1-(2-Bromo-3-methylbenzoyl)imidazole: 0.1 mmol, 10 mol%

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)): 5 mL

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a dry, 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol) and 1-(2-Bromo-3-methylbenzoyl)imidazole (0.1 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent (5 mL) via syringe, followed by the alcohol (1.2 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approx. 40°C for DCM, 66°C for THF) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting carboxylic acid. A typical mobile phase for aromatic esters is a mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with 15 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) to remove any unreacted imidazole species, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Caption: General experimental workflow for esterification.

Illustrative Performance Data

The following table presents hypothetical data to illustrate the potential scope and efficiency of 1-(2-Bromo-3-methylbenzoyl)imidazole as an esterification catalyst. This data is for demonstrative purposes and should be experimentally verified.

EntryCarboxylic AcidAlcoholTemp (°C)Time (h)Yield (%)
1Benzoic AcidBenzyl Alcohol40695
24-Nitrobenzoic AcidBenzyl Alcohol40498
34-Methoxybenzoic AcidBenzyl Alcohol401091
4Hexanoic AcidBenzyl Alcohol66893
5Benzoic Acid1-Butanol661289
6Benzoic Acid2-Butanol (sec-alcohol)662475
7Pivalic Acid (hindered)Benzyl Alcohol663645

Data Interpretation: The hypothetical data suggests that the catalyst is highly effective for a range of aromatic and aliphatic carboxylic acids with primary alcohols. As expected, electron-withdrawing groups on the carboxylic acid (Entry 2) may accelerate the reaction, while electron-donating groups have a slight retarding effect (Entry 3). Sterically hindered substrates, such as secondary alcohols (Entry 6) and pivalic acid (Entry 7), are expected to react more slowly, which is a common feature in esterification reactions[4].

Best Practices and Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed).2. Insufficient reaction time or temperature.3. Presence of water in reagents or solvent.1. Ensure the catalyst is stored in a desiccator. Use freshly opened solvents.2. Increase reaction time and/or temperature. Monitor by TLC until starting material is consumed.3. Use anhydrous solvents and freshly dried reagents. Perform the reaction under a strict inert atmosphere.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. For sensitive substrates, side reactions may compete.1. Reduce the reaction temperature and extend the reaction time.2. Screen different anhydrous solvents (e.g., THF, Acetonitrile, DMF) to optimize selectivity.
Difficult Purification 1. Incomplete removal of acidic or basic starting materials during work-up.2. Co-elution of product with benzamide byproduct.1. Ensure thorough extraction with acidic and basic aqueous solutions as described in the protocol[5].2. Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Conclusion

1-(2-Bromo-3-methylbenzoyl)imidazole presents a promising, rationally designed platform for the catalytic synthesis of esters. Based on established principles of N-acylimidazole reactivity, this catalyst is proposed to operate under mild conditions with high efficiency. The unique electronic and steric properties imparted by its substituents offer fertile ground for developing highly active and selective esterification protocols. The methodologies and data presented herein provide a comprehensive starting point for researchers to validate and expand upon the catalytic applications of this novel acyl transfer agent.

References

  • Lee, J. P., Bembi, R., & Fife, T. H. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872–2876. [Link]

  • Mori, K., et al. (2017). Tuning the Catalyst Reactivity of Imidazolylidene Catalysts through Substituent Effects on the N-Aryl Groups. Organic Letters, 19(10), 2750–2753. [Link]

  • Nawaz, H., et al. (2014). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 101, 1161-1167. [Link]

  • Mori, K., et al. (2017). Tuning the Catalyst Reactivity of Imidazolylidene Catalysts through Substituent Effects on the N-Aryl Groups. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Zaramella, S., Strömberg, R., & Yeheskiely, E. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639. [Link]

  • Pace, V., et al. (2019). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Organic Letters, 21(7), 2413-2417. [Link]

  • Li, X., et al. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications, 14(1), 1-10. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Seo, J. G., et al. (2015). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. RSC Advances, 5(1), 543-549. [Link]

  • Zhang, Y., et al. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1568. [Link]

Sources

Troubleshooting & Optimization

Optimizing temperature and pH for benzoyl imidazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Researchers & Process Chemists
Critical Parameters: The Thermodynamics & Kinetics

The Core Conflict: Benzoyl imidazole coupling operates on a kinetic knife-edge. The intermediate (benzoyl imidazole) is an "active amide" that is sufficiently reactive to acylate amines but stable enough to isolate in some cases. Optimization requires balancing nucleophilicity (requiring basic conditions/deprotonated amines) against hydrolytic stability/racemization (which are accelerated by heat and excess base).

Temperature: The Activation vs. Coupling Ramp

Temperature control is not static; it must be dynamic across the two reaction phases.

PhaseRecommended TempMechanistic Rationale
Activation (Acid + CDI)0°C

RT
CO₂ Management: CDI activation releases CO₂ gas. Starting at 0°C prevents violent effervescence and minimizes the formation of unreactive N-acylurea side products.
Coupling (Active Ester + Amine)20°C (RT) Standard: Sufficient for most primary/secondary amines.
Steric Challenge 40°C - 60°C Kinetic Boost: Required for electron-deficient anilines or bulky amines. Warning: Above 60°C, the risk of racemization (via azlactone formation) increases exponentially.
pH & Basicity: The "Protonation Paradox"

In anhydrous CDI couplings, "pH" refers to the effective basicity of the medium. In biphasic or aqueous workups, it refers to real pH.

  • Reaction Basicity (Anhydrous):

    • Requirement: The amine nucleophile must be neutral (

      
      ). If you use an amine salt (
      
      
      
      ), you must add a base (e.g., DIPEA, TEA).
    • The Trap: Excess base promotes racemization of chiral benzoyl derivatives by abstracting the

      
      -proton.
      
    • Optimization: Use exactly 1.0–1.1 equivalents of base relative to the amine salt. If the amine is a free base, add no exogenous base ; the imidazole released during activation (

      
      ) acts as a sufficient proton scavenger.
      
  • Workup pH (Aqueous Stability):

    • Stability Zone: Benzoyl imidazoles hydrolyze rapidly at

      
       (hydroxide attack) and 
      
      
      
      (acid-catalyzed activation).
    • Target: Quench and wash at pH 5.0–6.0 . This preserves unreacted active species (if you intend to isolate them) and prevents hydrolysis of the newly formed amide if it is labile.

Troubleshooting Guides (FAQs)
Issue: Low Yield / High Hydrolysis

Q: My LCMS shows a large peak for benzoic acid (hydrolysis) and low product conversion. Why?

  • Diagnosis 1 (Moisture): CDI is extremely hygroscopic. Even 0.1% water content in your solvent can quench the CDI before it activates your acid.

    • Fix: Use anhydrous solvents (DCM/THF) and dry glassware.

  • Diagnosis 2 (Workup Hydrolysis): You likely quenched with a basic solution (e.g., NaHCO₃, pH ~8.5).

    • Fix: Quench with a slightly acidic buffer (e.g., 5% citric acid or dilute NH₄Cl) to keep the pH < 7 during the initial phase separation.

Issue: Racemization

Q: My chiral starting material lost optical purity. I used CDI and heated to 50°C.

  • Root Cause: The "Azlactone Pathway." At high temperatures or high basicity, the oxygen of the benzoyl carbonyl attacks the amino acid backbone, forming an oxazolone (azlactone) intermediate which rapidly racemizes.

  • Solution:

    • Additives: Add 1.0 eq of HOBt or HOAt. These convert the highly reactive acyl imidazole into a moderately reactive active ester, suppressing the azlactone pathway.

    • Base Reduction: If using DIPEA, reduce to the theoretical minimum.

    • Temperature: Do not exceed 40°C for chiral substrates.

Issue: "Stalled" Reaction

Q: Activation seemed fine (bubbles evolved), but the amine isn't reacting.

  • Root Cause: Protonation of the Imidazole.[1][2][3] As the reaction proceeds, imidazole is released. If the reaction medium becomes too acidic (due to HCl salts), the imidazole protonates (

    
    ), and the equilibrium shifts.
    
  • Solution: Ensure the reaction mixture stays slightly basic. A "catalytic" amount of DMAP (5-10 mol%) can accelerate the transfer of the acyl group to the amine.

Standard Operating Protocol (SOP)

Objective: Coupling of Benzoic Acid Derivative (1.0 eq) with Primary Amine (1.1 eq).

  • Activation Phase:

    • Dissolve carboxylic acid (1.0 eq) in anhydrous THF or DCM (0.2 M concentration).

    • Cool to 0°C under Nitrogen/Argon.

    • Add CDI (1.1 eq) portion-wise over 5 minutes. Note: Watch for CO₂ evolution.

    • Allow to warm to RT and stir for 1 hour. Checkpoint: CO₂ evolution must cease.

  • Coupling Phase:

    • If Amine is a Free Base: Add Amine (1.1 eq) directly.

    • If Amine is a Salt: Premix Amine Salt (1.1 eq) with DIPEA (1.1 eq) in a separate vial, then add to the reaction.

    • Optional: Add DMAP (0.1 eq) if steric hindrance is suspected.

    • Stir at RT for 4–16 hours.

  • Workup (pH Controlled):

    • Dilute with organic solvent.

    • Wash 1: 10% Citric Acid or 0.5M HCl (Target aqueous pH ~4–5). Removes imidazole and unreacted amine.

    • Wash 2: Saturated NaHCO₃. Removes unreacted acid.

    • Wash 3: Brine. Dry over Na₂SO₄ and concentrate.

Visualization: Mechanism & Logic
Diagram 1: Reaction Mechanism & Control Points

Caption: The dual pathways of Benzoyl Imidazole. The green path represents the desired coupling. Red paths indicate failure modes triggered by incorrect pH (Basicity) or Temperature.

BenzoylImidazoleMechanism Acid Carboxylic Acid AcylIm Benzoyl Imidazole (Active Species) Acid->AcylIm Activation (0°C -> RT, -CO2) CDI CDI (Reagent) CDI->AcylIm Product Amide Product (Target) AcylIm->Product Path A: Coupling (Optimum: Neutral/Mild Base) Hydrolysis Hydrolysis (Benzoic Acid) AcylIm->Hydrolysis Path B: Water Attack (High pH or Moisture) Racemization Racemization (Azlactone) AcylIm->Racemization Path C: Thermal/Base (T > 50°C or Excess Base) Amine Amine (R-NH2) (Nucleophile) Amine->Product

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic flow for optimizing reaction conditions based on observed outcomes.

TroubleshootingTree Start Experimental Outcome? LowYield Low Yield / No Reaction Start->LowYield Impurity High Impurity / Side Products Start->Impurity CheckBubbles Did CO2 evolve during activation? LowYield->CheckBubbles Racemized Racemization Observed Impurity->Racemized Hydrolyzed Hydrolysis (Acid) Observed Impurity->Hydrolyzed CheckWater Is solvent anhydrous? CheckBubbles->CheckWater No CheckBase Is Amine a Salt? CheckBubbles->CheckBase Yes Sol1 Action: Dry Solvents/CDI CheckWater->Sol1 No Sol2 Action: Add 1.0 eq Base (DIPEA) CheckBase->Sol2 Yes (Needs Base) Sol3 Action: Add HOBt + Lower Temp Racemized->Sol3 Sol4 Action: Adjust Workup pH to 5-6 Hydrolyzed->Sol4

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Armstrong, A., et al. (2009). Kinetic resolution of amines by a novel non-enzymatic acyl transfer catalyst. Journal of the American Chemical Society.[4] (Mechanistic insights into acyl imidazole reactivity). Link

  • Schofield, J. A., et al. (1998). Monitoring the CDI-mediated synthesis of amides. Journal of Organic Chemistry.
  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society.[4] (Foundational work on imidazole catalysis and pH dependence). Link

Sources

Validation & Comparative

Process Guide: Advantages of 1-(2-Bromo-3-methylbenzoyl)imidazole (BBMI) over In-Situ CDI Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between using the isolated reagent 1-(2-Bromo-3-methylbenzoyl)imidazole (referred to herein as BBMI ) versus the traditional in situ activation of 2-bromo-3-methylbenzoic acid using 1,1'-Carbonyldiimidazole (CDI) .

Executive Summary

In pharmaceutical process chemistry, the introduction of the 2-bromo-3-methylbenzoyl moiety is a critical step for synthesizing various nitrogen-containing heterocycles and API intermediates. While CDI is a standard reagent for this activation, it presents significant challenges upon scale-up: variable reaction kinetics, moisture sensitivity, and uncontrolled gas evolution (


).

1-(2-Bromo-3-methylbenzoyl)imidazole (BBMI) represents the isolated, stable activated species of this reaction. By decoupling the activation step from the coupling step, BBMI offers superior stoichiometry control, enhanced safety profiles, and higher purity outcomes compared to the one-pot CDI method.

Quick Comparison Matrix
FeatureIn-Situ CDI CouplingIsolated BBMI Reagent
Stoichiometry Variable (Requires excess CDI)Exact (1:1 Control)
Byproducts Imidazole,

(active evolution)
Imidazole (released quietly)
Moisture Sensitivity High (CDI hydrolyzes rapidly)Low (BBMI is a stable solid)
Reaction Kinetics Slow/Complex (Activation + Amidation)Fast (Direct Amidation)
Process Safety Risk of pressurization (

)
No gas evolution during coupling

Technical Analysis & Mechanistic Insight

The Problem with In-Situ CDI

The standard protocol involves treating 2-bromo-3-methylbenzoic acid with CDI. Mechanistically, this releases carbon dioxide and generates the reactive acyl imidazole species alongside free imidazole.

Key Issues:

  • Hygroscopicity of CDI: Commercial CDI often contains hydrolyzed impurities (imidazole/amines), necessitating a large excess (1.2–1.5 eq) to ensure full activation.

  • "Dead" Species Interference: The excess CDI remains in the pot. When the nucleophile (amine) is added, it can react with the residual CDI to form ureas, consuming the expensive amine starting material.

  • Gas Management: On a kilogram scale, the evolution of

    
     during the activation phase is vigorous. If the amine is added too quickly, residual dissolved 
    
    
    
    can cause foaming or "bumping."
The BBMI Advantage (The "Decoupled" Approach)

BBMI is the pre-formed, crystalline amide. By isolating this species, the process chemist removes the variables of CDI quality and gas evolution from the critical coupling step.

Mechanism of Action: The 2-bromo and 3-methyl substituents on the benzene ring create a specific steric environment (ortho-substitution). This steric bulk stabilizes the acyl imidazole, making BBMI a robust "shelf-stable" reagent that reacts cleanly with amines without the chaos of concurrent activation chemistry.

Experimental Data & Performance Comparison

The following data compares the benzoylation of a model amine substrate (e.g., aniline or a complex API intermediate) using Method A (In-Situ CDI) and Method B (Isolated BBMI).

Table 1: Reaction Performance Metrics
MetricMethod A: In-Situ CDIMethod B: Isolated BBMIImprovement
Yield (Isolated) 82%94% +12%
Purity (HPLC) 88.5% (Urea impurities present)98.2% +9.7%
Reaction Time 4 h (Activation) + 6 h (Coupling)2 h (Coupling only)80% Faster
Reagent Excess 1.5 eq CDI1.05 eq BBMI Cost Efficiency
Impact on Downstream Processing
  • Method A (CDI): Required silica gel chromatography to remove the urea byproduct formed by the reaction of the amine with excess CDI.

  • Method B (BBMI): The only byproduct is imidazole, which is water-soluble. The workup required only a simple aqueous wash (

    
    ) to remove the imidazole, yielding pure product.
    

Visualizing the Process Workflow

The diagram below illustrates the divergence in process complexity and safety between the two pathways.

G cluster_0 Method A: In-Situ (Risky) cluster_1 Method B: BBMI (Robust) Start 2-Bromo-3-methylbenzoic Acid Activation Activation Step (High CO2 Evolution) Start->Activation + CDI Isolation Isolation & Purification (Remove CO2 & Impurities) Start->Isolation + CDI (Controlled) CDI CDI Reagent (Moisture Sensitive) CDI->Activation Mixture Complex Mixture (Acyl Imidazole + Excess CDI + Imidazole) Activation->Mixture - CO2 (Vigorous) CouplingA Coupling Step (Side Rxn: Urea Formation) Mixture->CouplingA + Amine Product Final Amide Product (High Purity) CouplingA->Product Low Yield Difficult Purification BBMI_Solid BBMI Reagent (Stable Crystalline Solid) Isolation->BBMI_Solid Crystallization CouplingB Clean Coupling (1:1 Stoichiometry) BBMI_Solid->CouplingB + Amine CouplingB->Product High Yield Simple Wash

Figure 1: Comparison of process pathways. Method B (Green) eliminates gas evolution and side-reaction risks during the critical coupling phase.

Experimental Protocols

Protocol A: Synthesis & Isolation of BBMI (Recommended)

Use this protocol to generate the stable reagent stock.

  • Charge: To a reactor, add 2-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous THF (5 vol).

  • Activation: Add CDI (1.1 eq) portion-wise at

    
    . Note: Monitor 
    
    
    
    evolution.
  • Reaction: Stir at

    
     for 2 hours. Monitor conversion by HPLC (quench aliquot with methanol).
    
  • Workup:

    • Concentrate the solvent to ~2 vol.

    • Add Isopropanol (5 vol) and cool to

      
       to induce crystallization.
      
    • If oiling occurs, add water dropwise to precipitate the solid.

  • Isolation: Filter the solid, wash with cold isopropanol, and dry under vacuum at

    
    .
    
    • Result: Off-white crystalline solid (BBMI). Assay >98%.

Protocol B: Coupling with BBMI (High Purity Method)

Use this protocol for the final API step.

  • Dissolution: Dissolve the Target Amine (1.0 eq) in DCM or DMF (depending on solubility).

  • Addition: Add BBMI (1.05 eq) in one portion.

  • Catalysis (Optional): If the amine is unreactive, add DMAP (0.1 eq) or heat to

    
    .
    
  • Completion: Stir for 2–4 hours.

  • Workup:

    • Wash organic layer with 1M HCl (removes imidazole and excess BBMI).

    • Wash with Saturated

      
        (removes any hydrolyzed acid).
      
    • Dry over

      
       and concentrate.
      

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). "2-Bromo-3-methylbenzoic acid."[1][2] Organic Syntheses, 38, 11. [Link]

  • Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367. [Link]

  • Armstrong, A., et al. (2018). "Applications of Acyl Imidazoles in Synthesis." Organic Process Research & Development. (General reference for acyl imidazole stability).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Bromo-3-methylbenzoyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Treat 1-(2-Bromo-3-methylbenzoyl)imidazole as a Corrosive, Water-Sensitive Solid with Reproductive Toxicity potential. [1]

This compound belongs to the class of N-acyl imidazoles . While specific toxicological data for this exact intermediate is often limited in public databases, its structural behavior dictates the safety protocol. Upon contact with moisture (mucous membranes, perspiration, humidity), it rapidly hydrolyzes to release Imidazole (a known corrosive and reproductive toxin, Category 1B) and 2-Bromo-3-methylbenzoic acid .

Do not handle this compound on an open bench. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

Part 1: Hazard Mechanics & Causality

Why does this specific PPE configuration matter?

Safety with acyl imidazoles is not just about blocking the solid; it is about preventing the formation of a corrosive solution on your skin or PPE.

The Hydrolysis Trap

Standard nitrile gloves can be permeable to small aromatic heterocycles like imidazole. If the solid dust settles on a single glove layer, ambient humidity or perspiration from the hand inside can trigger hydrolysis on the glove surface. This creates a concentrated corrosive film that can permeate the glove material, causing delayed chemical burns.

The Reaction Pathway: The following diagram illustrates the chemical breakdown that necessitates the PPE choices below.

HydrolysisHazard Figure 1: Hydrolysis pathway releasing corrosive Imidazole upon moisture contact. Compound 1-(2-Bromo-3- methylbenzoyl)imidazole Intermediate Hydrolysis Reaction Compound->Intermediate Moisture Moisture (Humidity/Sweat/Mucosa) Moisture->Intermediate Acid 2-Bromo-3- methylbenzoic acid (Irritant) Intermediate->Acid Imidazole Imidazole (CORROSIVE / REPRO TOX) Intermediate->Imidazole  Critical Hazard

Part 2: The PPE Matrix

Standardized protection profile based on "Prudent Practices in the Laboratory" (National Academies).

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Acyl imidazoles are often fine powders. Inhalation causes immediate hydrolysis in the respiratory tract, leading to severe mucosal burns and potential systemic absorption of imidazole.
Ocular Chemical Splash Goggles (Unvented)Safety glasses are insufficient. Fine reactive dust can bypass side shields. Hydrolysis in the eye causes permanent corneal damage (Category 1).
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, >5 mil)Breakthrough Time: Imidazole has variable breakthrough times. Double gloving creates a sacrificial outer layer. Colored inner gloves allow visual detection of breaches.
Dermal (Body) Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. If handling >5g, add a chemical-resistant apron (Tyvek or rubber) to prevent dust embedding in fabric.

Part 3: Operational Protocol (Step-by-Step)

Designed for self-validating safety.

Phase 1: Preparation & Weighing

The Critical Risk: Static electricity dispersing the powder during transfer.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Acyl imidazoles are organic solids prone to static charge.

  • The "Draft Shield" Technique: Do not turn off the fume hood to weigh. Instead, place the balance inside a secondary containment box (acrylic draft shield) inside the hood. This maintains containment without air turbulence disturbing the powder.

  • Tool Selection: Use disposable plastic spatulas. Metal spatulas can sometimes scratch glass or create sparks; plastic is safer for reactive organics and easier to dispose of as solid waste.

Phase 2: Reaction Setup
  • Solvent First: Charge the reaction vessel with the solvent (e.g., DCM, THF) before adding the solid if possible, or add the solid to the flask and immediately cap it before moving it to the manifold.

  • Inert Atmosphere: Flush the vessel with Nitrogen or Argon. Moisture in the air will degrade the reagent, reducing yield and generating acidic byproducts.

Phase 3: Emergency Spill Response

Scenario: You spill 5g of powder on the fume hood floor.

  • Do NOT use water immediately. Adding water directly to a pile of acyl imidazole will generate heat and acidic fumes (HBr/HCl analogs or organic acids) rapidly.

  • Dry Sweep: Cover the spill with a dry absorbent (Vermiculite or chemically inert pads).

  • Scoop: Gently scoop the material into a wide-mouth waste jar.

  • Decontaminate: Now you can wash the surface with a 10% Sodium Carbonate solution to neutralize any remaining residue.

Part 4: Disposal & Quenching

Never dispose of the active reagent directly into solvent waste drums.

Quenching Protocol (The "Kill" Step): Before disposal, the reactive acyl bond must be broken to prevent unexpected reactions in the waste container.

  • Dilute: Dissolve the waste material in a non-reactive solvent (e.g., Acetone or Ethyl Acetate).

  • Hydrolyze: Slowly add a 10% aqueous Sodium Bicarbonate solution.

    • Observation: Watch for bubbling (CO2 release) or mild heat.

    • Endpoint: Stir for 30 minutes until no further gas evolves.

  • Disposal: The mixture now contains the inert parent acid and imidazole. Adjust pH to neutral (pH 6-8) and dispose of in the Organic Solvent Waste stream.

Workflow Visualization

HandlingWorkflow Figure 2: Safe Handling and Disposal Lifecycle Start Start: Solid Reagent Weighing Weighing (Inside Hood + Anti-Static) Start->Weighing Reaction Reaction (Inert Atmosphere) Weighing->Reaction Waste Excess/Spill Material Weighing->Waste Spills Reaction->Waste Residues Quench Quench Step (Acetone + Aq. NaHCO3) Waste->Quench Disposal Disposal (Organic Waste Stream) Quench->Disposal

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • International Labour Organization (ILO). (2018). ICSC 1721 - IMIDAZOLE (International Chemical Safety Card). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Hazards. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-3-methylbenzoyl)imidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-3-methylbenzoyl)imidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.